3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde
Description
The compound 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings. Key structural attributes include:
- Substituents:
- 1-ethyl and 3-methyl groups on the pyrazole ring.
- 6-[(4-methylphenyl)methyl] (4-methylbenzyl) at position 4.
- 5-sulfanylmethyl group linked to a 4-methoxybenzaldehyde moiety.
- The methoxy group contributes to electronic modulation.
Properties
IUPAC Name |
3-[[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-5-29-23-22(17(3)27-29)26-25(28(24(23)31)13-18-8-6-16(2)7-9-18)33-15-20-12-19(14-30)10-11-21(20)32-4/h6-12,14H,5,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYYSXAJLFVJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The thioether (-S-) group is susceptible to oxidation and nucleophilic substitution:
-
Mechanistic Insight : Oxidation of the sulfanyl group to sulfone is common in pyrazolo[4,3-d]pyrimidine derivatives, as seen in sildenafil analogs . The reaction is typically pH-dependent and requires controlled conditions to avoid over-oxidation.
Aldehyde Group Reactivity
The 4-methoxybenzaldehyde moiety participates in classic aldehyde reactions:
-
Key Consideration : Steric hindrance from the adjacent methoxy group may slow reaction kinetics. Computational studies on similar benzaldehyde derivatives suggest electron-withdrawing effects from the pyrazolo[4,3-d]pyrimidinone core could activate the aldehyde for nucleophilic attack .
Pyrazolo[4,3-d]pyrimidinone Core Reactivity
The heterocyclic core undergoes ring-specific reactions:
| Reaction Type | Conditions/Reagents | Product(s) | References |
|---|---|---|---|
| Hydrolysis | Strong acid (e.g., HCl) or base | Ring-opening to form pyrazole and pyrimidine fragments | |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives at C-3 or C-6 positions | |
| Coordination Chemistry | Transition metal salts (e.g., Cu²⁺) | Metal complexes via N-atom coordination |
-
Structural Influence : The ethyl and methyl substituents at N-1 and C-3 positions sterically hinder electrophilic substitution at the pyrazolo ring.
Aromatic Ring Functionalization
The 4-methylphenyl and benzaldehyde rings undergo regioselective modifications:
Cross-Coupling Reactions
The compound’s aryl and heteroaryl groups enable catalytic coupling:
| Reaction Type | Conditions/Reagents | Product(s) | References |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives | |
| Sonogashira | Terminal alkynes, CuI/PdCl₂ | Alkynylated analogs |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light may cleave the sulfanyl-methyl bond, forming disulfide byproducts.
-
Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via pyrimidinone ring hydrolysis.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including the compound . Research indicates that derivatives of this class exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
- In Vitro Studies :
Anti-inflammatory Properties
The pyrazolo[4,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory properties:
- Research Findings :
-
Clinical Relevance :
- The ability to modulate inflammatory pathways makes these compounds potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Other Therapeutic Uses
Beyond cancer and inflammation, the compound may have applications in other therapeutic areas:
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary data indicate that certain pyrazolo[4,3-d]pyrimidine compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
Mechanism of Action
The mechanism of action of 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations
Core Heterocycles :
- Pyrazolo[1,5-a]pyrimidine ():
- Positional isomerism of the pyrazole ring affects ring planarity and substituent orientation .
Substituent Effects :
- Aldehydes are reactive (e.g., forming imines), while carbonitriles stabilize via electron withdrawal, possibly reducing metabolic degradation .
- Methoxy groups donate electrons (increasing solubility), while fluorine atoms enhance lipophilicity and membrane permeability .
Sulfur-Containing Groups :
Synthetic Accessibility :
- The target’s aldehyde may complicate synthesis due to oxidation sensitivity, whereas esters () or carbonitriles () offer stability .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity :
- Solubility :
- Metabolic Stability :
- Aldehydes (target) may undergo rapid hepatic metabolism, whereas thiazolo () or sulfonamide () derivatives might exhibit prolonged half-lives .
Biological Activity
The compound 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial areas. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is crucial for its biological activity.
Pyrazolo[4,3-d]pyrimidine derivatives have been shown to exert anticancer effects primarily through the inhibition of various protein kinases involved in cancer cell proliferation. The specific compound under review has demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Case Studies
- In Vitro Studies : In a study examining several pyrazolo[4,3-d]pyrimidine derivatives, the compound exhibited an IC50 value of approximately 1.74 µM against MCF-7 cells. This indicates potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin .
- Combination Therapy : The compound has been evaluated for its potential in combination therapies with established anticancer agents. For instance, it showed promising results when combined with inhibitors targeting the BCR-ABL kinase, particularly in resistant cancer cell lines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-d]pyrimidine derivatives. The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.
Research Findings
- Antibacterial Efficacy : In a comparative study, several pyrazolo[4,3-d]pyrimidines were assessed for their antibacterial properties. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
- Synergistic Effects : The potential for this compound to enhance the efficacy of existing antibiotics was explored. When tested in combination with β-lactam antibiotics like ampicillin, it exhibited synergistic effects that could be beneficial in treating infections in immunocompromised cancer patients .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
